2-Amino-3-fluoroisonicotinaldehyde
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Overview
Description
2-Amino-3-fluoroisonicotinaldehyde is an organic compound that belongs to the class of fluorinated aromatic aldehydes It is characterized by the presence of an amino group at the second position and a fluorine atom at the third position on the isonicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoroisonicotinaldehyde typically involves the introduction of the amino and fluorine groups onto the isonicotinaldehyde ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the isonicotinaldehyde ring, followed by the introduction of the amino group through amination reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution and amination processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-amino-3-fluoroisonicotinic acid.
Reduction: Formation of 2-amino-3-fluoroisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
- 2-Amino-3-chloroisonicotinaldehyde
- 2-Amino-3-bromoisonicotinaldehyde
- 2-Amino-3-iodoisonicotinaldehyde
Comparison: 2-Amino-3-fluoroisonicotinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with other molecules, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-amino-3-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCXAXXWGHZFDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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